molecular formula C19H20N2O2S B3883670 N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide

N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide

Cat. No.: B3883670
M. Wt: 340.4 g/mol
InChI Key: UNAOCLDGCCDNAN-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide, also known as PTZ-343, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have remarkable biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression and have been found to be overexpressed in various cancer cells. This compound has been found to inhibit the activity of HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to have anti-inflammatory and analgesic effects, which may be attributed to its ability to inhibit the activity of HDACs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide is its potential therapeutic applications in the treatment of cancer and inflammatory diseases. However, there are also limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of information on its toxicity and side effects, which may limit its use in clinical trials. Additionally, the high cost of synthesis may also limit its use in lab experiments.

Future Directions

There are many future directions for the study of N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the toxicity and side effects of this compound and its potential use in clinical trials.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been synthesized using various methods and has been found to have significant biochemical and physiological effects. This compound has been studied for its potential use in the treatment of cancer and inflammatory diseases, and there are many future directions for its study. However, further studies are needed to determine its toxicity and side effects and its potential use in clinical trials.

Scientific Research Applications

N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to have significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory and analgesic effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

N-[(E)-3-oxo-3-piperidin-1-yl-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-18(15-8-3-1-4-9-15)20-17(14-16-10-7-13-24-16)19(23)21-11-5-2-6-12-21/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,20,22)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAOCLDGCCDNAN-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide
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N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide
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N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide
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N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide
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N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide
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N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide

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